N-cyclopentyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with a thienopyrimidinone core. This structural motif is found in various bioactive molecules, making the compound of significant interest for scientific research and potential therapeutic applications. The presence of diverse functional groups, including a thienopyrimidinone, cyclopentyl, and sulfanyl acetamide, imbues the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-cyclopentyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide generally involves multi-step organic reactions. Typically, the preparation begins with the formation of the thienopyrimidinone core through the cyclization of appropriate precursors. Following the core synthesis, the introduction of the cyclopentyl and phenyl groups is achieved through selective alkylation and acylation reactions. The final step involves coupling the sulfanyl and acetamide functionalities under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. Optimized reaction conditions, including temperature, pressure, and reaction time, are essential for efficient synthesis. Advanced purification techniques such as crystallization, chromatography, and distillation are employed to obtain the final product with high purity. Safety and environmental considerations are also paramount in industrial synthesis, necessitating the use of greener solvents and sustainable processes.
Chemical Reactions Analysis
Types of Reactions N-cyclopentyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or sulfanyl group, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation), Lewis acids (for Friedel-Crafts reactions).
Major Products Formed
Sulfoxides or sulfones from oxidation reactions.
Alcohols or amines from reduction reactions.
Functionalized derivatives from substitution reactions.
Scientific Research Applications
N-cyclopentyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has diverse scientific research applications:
Chemistry: : Its unique structure makes it a valuable intermediate for the synthesis of other complex molecules.
Biology: : The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Due to its bioactivity, it is investigated for potential therapeutic uses, including as an anticancer, antiviral, or antimicrobial agent.
Industry: : The compound’s chemical reactivity makes it a useful reagent in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting anticancer or antiviral effects.
Comparison with Similar Compounds
Comparing N-cyclopentyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide to similar compounds highlights its uniqueness:
Similar Compounds: : Thienopyrimidinone derivatives, other acetamides.
Uniqueness: : The specific combination of a thienopyrimidinone core with cyclopentyl, phenyl, and sulfanyl acetamide functionalities gives it distinctive chemical and biological properties
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopentyl-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-23-19(25)18-17(15(11-26-18)13-7-3-2-4-8-13)22-20(23)27-12-16(24)21-14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZSFYBMNXMLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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